REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].CC1(C)[O:14][C:13](=O)[CH:12]=[C:11]([CH3:16])[O:10]1>CC(C)=O>[C:13]([O:5][CH2:4][CH2:3][Si:2]([CH3:7])([CH3:6])[CH3:1])(=[O:14])[CH2:12][C:11]([CH3:16])=[O:10]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCO)(C)C
|
Name
|
|
Quantity
|
8.05 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=CC(O1)=O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a short distillation apparatus
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
The calculated amount of acetone was collected
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The fraction boiling at 106-110° C. (5-10 mmHg) was collected (8.52 g, 74%)
|
Name
|
|
Type
|
|
Smiles
|
C(CC(=O)C)(=O)OCC[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |